N,N-Dimethyl-N'-benzylidenesulfamide
Description
N,N-Dimethyl-N'-benzylidenesulfamide is a sulfamide derivative characterized by a central sulfur atom bonded to two dimethylamino groups and a benzylidene substituent. These compounds share a core sulfamide scaffold (N–S(O₂)–N) with variations in the aryl substituents, influencing their physicochemical properties and applications .
Properties
Molecular Formula |
C9H12N2O2S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
dimethylsulfamoyliminomethylbenzene |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
SKTVROAOAOKXON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N=CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfamide Derivatives
The following table summarizes key structural and functional differences between N,N-Dimethyl-N'-benzylidenesulfamide and related compounds:
*Note: Data for this compound are inferred from structural analogs. †CAS for unlabelled DMST; deuterated form (DMST-d7) is 515172-77-7 .
Structural and Functional Insights
- Chlorinated derivatives (dichlofluanid, tolylfluanid) exhibit higher antifungal activity due to the –S–C(Cl₂)F moiety, which disrupts fungal enzyme systems .
Environmental Stability :
Key Research Findings
Hydrolysis Pathways :
- Tolylfluanid and dichlofluanid hydrolyze completely to DMST and DMSA, respectively, in ≤24 hours under natural aquatic conditions .
- Hydrolysis rates are pH-dependent, with faster degradation in alkaline environments.
Toxicity Profiles: DMSA exhibits lower acute toxicity (LC₅₀ >100 mg/L in fish) compared to its parent compound, tolylfluanid (LC₅₀ ~1 mg/L) .
Analytical Detection :
- DMSA is quantified in water samples via LC-MS/MS at detection limits of 0.1 µg/L, highlighting its prevalence in contaminated sites .
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